molecular formula C11H14N2O2 B11974517 N-[(4-acetamidophenyl)methyl]acetamide CAS No. 20732-19-8

N-[(4-acetamidophenyl)methyl]acetamide

Cat. No.: B11974517
CAS No.: 20732-19-8
M. Wt: 206.24 g/mol
InChI Key: ZWICEKOJPNHXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-acetamidophenyl)methyl]acetamide is an organic compound with a unique chemical structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetamidophenyl)methyl]acetamide typically involves the reaction of p-toluidine with methylene ketone to form N-(4-acetylphenyl)methanamine. This intermediate is then reacted with acetic anhydride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetamidophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-acetylphenyl)acetamide, while reduction could produce N-(4-aminophenyl)methyl]acetamide .

Scientific Research Applications

N-[(4-acetamidophenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-acetamidophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-acetamidophenyl)methyl]acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

20732-19-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(4-acetamidophenyl)methyl]acetamide

InChI

InChI=1S/C11H14N2O2/c1-8(14)12-7-10-3-5-11(6-4-10)13-9(2)15/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

ZWICEKOJPNHXNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.